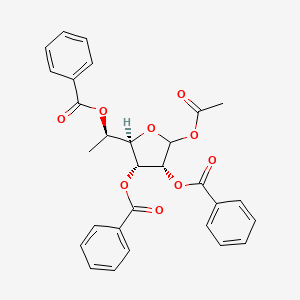
AC-099 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AC-099 (hydrochloride) is a selective full agonist of the neuropeptide FF2 receptor (NPFF2R) and a partial agonist of the neuropeptide FF1 receptor (NPFF1R). It is known for its ability to reverse opioid-induced nociceptive sensitization, making it a valuable compound for studying neurological processes .
Vorbereitungsmethoden
The synthesis of AC-099 (hydrochloride) involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Analyse Chemischer Reaktionen
AC-099 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
AC-099 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies related to neuropeptide receptors and their role in neurological processes.
Medicine: Investigated for its potential therapeutic effects in reversing opioid-induced nociceptive sensitization.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neuropeptide receptors .
Wirkmechanismus
The mechanism of action of AC-099 (hydrochloride) involves its binding to the neuropeptide FF2 receptor (NPFF2R) as a full agonist and to the neuropeptide FF1 receptor (NPFF1R) as a partial agonist. This binding leads to the activation of specific molecular pathways that reverse opioid-induced nociceptive sensitization. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of pain signaling pathways .
Vergleich Mit ähnlichen Verbindungen
AC-099 (hydrochloride) is unique in its selective agonist activity towards NPFF2R and partial agonist activity towards NPFF1R. Similar compounds include:
DF-1012: A structural analog used in the study of asthma and cough.
GW438014A: A selective antagonist of the NPY-Y5 receptor.
SF-22: A neuropeptide Y receptor antagonist with potential anti-inflammatory activity.
These compounds share some structural similarities but differ in their specific receptor targets and biological activities, highlighting the unique properties of AC-099 (hydrochloride).
Eigenschaften
Molekularformel |
C9H9Cl2F3N4 |
|---|---|
Molekulargewicht |
301.09 g/mol |
IUPAC-Name |
2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C9H8ClF3N4.ClH/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13;/h1-4H,(H4,14,15,17);1H/b16-4+; |
InChI-Schlüssel |
OMYOUCJVJYJITH-CQCNNJTASA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=N/N=C(N)N)C(F)(F)F)Cl.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C=NN=C(N)N)C(F)(F)F)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



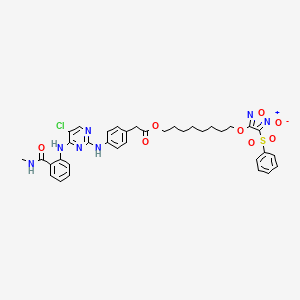

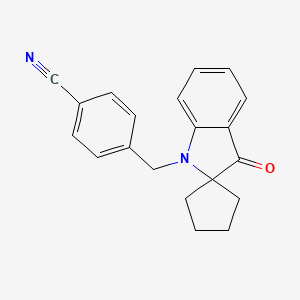
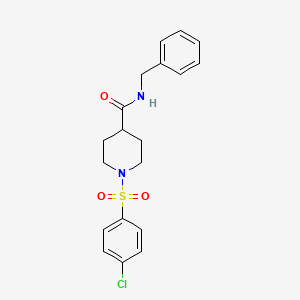
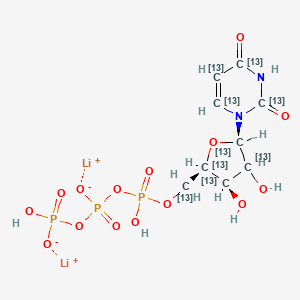

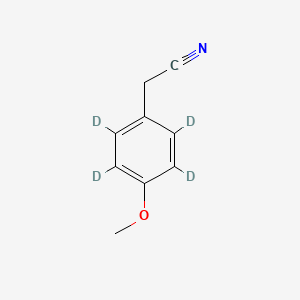
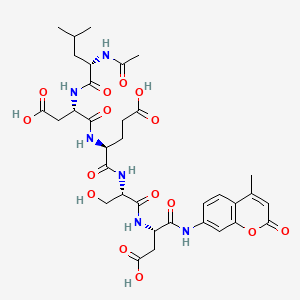
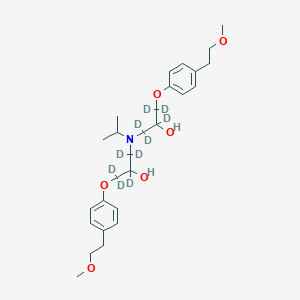


![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
